2,4-Dichloro-1,3,5-trimethoxybenzene
Overview
Description
2,4-Dichloro-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3. It is a derivative of trimethoxybenzene, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,3,5-trimethoxybenzene typically involves the chlorination of 1,3,5-trimethoxybenzene. One common method includes the use of trichloroisocyanuric acid as a chlorinating agent in the presence of a solvent like acetone . The reaction is carried out at low temperatures to control the rate of chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for the selective chlorination of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,3,5-trimethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation reactions typically produce aldehydes or acids.
Scientific Research Applications
2,4-Dichloro-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1,3,5-trimethoxybenzene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: The parent compound without chlorine substitution.
2,4-Dibromo-1,3,5-trimethoxybenzene: A similar compound where chlorine atoms are replaced by bromine.
2-Bromo-4-chloro-1,3,5-trimethoxybenzene: A mixed halogenated derivative.
Uniqueness
2,4-Dichloro-1,3,5-trimethoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical and physical properties. The chlorine atoms increase the compound’s reactivity towards nucleophiles, while the methoxy groups enhance its solubility and stability. This combination of features makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-1,3,5-trimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOLZHOMSRVIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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